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molecular formula C10H9BrN2 B1445294 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile CAS No. 485828-81-7

1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

Cat. No. B1445294
M. Wt: 237.1 g/mol
InChI Key: LXWAHEQTYXIWOL-UHFFFAOYSA-N
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Patent
US08933072B2

Procedure details

The title compound was prepared from (5-bromo-pyridin-2-yl)-acetonitrile and 1,3-dibromopropane following a procedure analogous to that described in Step 1 for Intermediate 34; additionally, 7-bromo-3,4-dihydro-2H-quinolizine-1-carbonitrile was obtained {Yield: 75% of theory; LC (method 1): tR=1.72 min; Mass spectrum (ESI+): m/z=237/239 (Br) [M+H]+}. Yield: 25% of theory; LC (method 1): tR=1.86 min; Mass spectrum (ESI+): m/z=237/239 (Br) [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 34
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]#[N:10])=[N:6][CH:7]=1.Br[CH2:12][CH2:13][CH2:14]Br>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([C:9]#[N:10])[CH2:14][CH2:13][CH2:12]2)=[N:6][CH:7]=1.[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH2:12][CH2:13][CH2:14][C:8]=2[C:9]#[N:10])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=NC1)CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCBr
Step Two
Name
Intermediate 34
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C1(CCC1)C#N
Name
Type
product
Smiles
BrC1=CN2CCCC(=C2C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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